Lithium chlorate

Description

Properties

IUPAC Name |

lithium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHAGELNRSUUGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

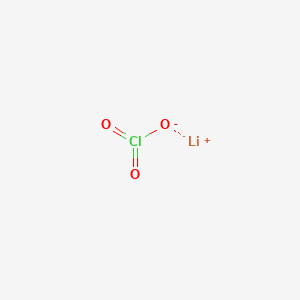

Canonical SMILES |

[Li+].[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO3, ClLiO3 | |

| Record name | lithium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074258 | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-71-9 | |

| Record name | Lithium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anhydrous Lithium Chlorate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous lithium chlorate (LiClO₃). The information is curated for professionals in research and development who require precise data for modeling, experimental design, and formulation. This document summarizes key quantitative data, outlines experimental protocols, and presents logical workflows for the synthesis and analysis of this inorganic compound.

Executive Summary

Anhydrous this compound is a highly water-soluble inorganic salt with notable oxidizing properties. Its low melting point for an ionic compound and high solubility make it a substance of interest in various chemical applications. This guide consolidates available data on its fundamental physicochemical characteristics to serve as a foundational resource.

Physicochemical Properties

The core physicochemical properties of anhydrous this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | LiClO₃ | [1] |

| Molar Mass | 90.39 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from general properties of chlorates |

| Melting Point | 127.6 to 129 °C (400.8 to 402.1 K) | [1] |

| Predicted Melting Point | 127.57 °C (400.72 K) | [2] |

| Magnetic Susceptibility (χ) | -28.8·10⁻⁶ cm³/mol | [1] |

Solubility in Water

Anhydrous this compound exhibits exceptionally high solubility in water, which increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 0 | 241 | [1] |

| 25 | 459 | [1] |

| 60 | 777 | [1] |

| 100 | 2226 | [1] |

Crystal Structure

Experimental Protocols

Detailed methodologies for the synthesis, dehydration, and analysis of this compound are crucial for obtaining pure anhydrous material and for the accurate determination of its properties.

Synthesis and Dehydration of this compound

The preparation of anhydrous this compound can be achieved through a two-stage process: synthesis of a hydrated form followed by careful dehydration.

3.1.1 Synthesis of Hydrated this compound

A common method for the synthesis of this compound is through the double decomposition reaction of barium chlorate and lithium sulfate in an aqueous solution.

-

Reaction: Ba(ClO₃)₂ + Li₂SO₄ → 2LiClO₃ + BaSO₄(s)

-

Procedure:

-

A 1 molar solution of barium chlorate is heated to approximately 85°C.

-

A 1 molar solution of lithium sulfate is slowly added to the hot barium chlorate solution until stoichiometric equivalence is reached.

-

The precipitated barium sulfate is removed by repeated filtration.

-

The resulting this compound solution is slowly evaporated at a temperature maintained below 85°C to prevent decomposition, until the concentration reaches approximately 80% this compound.

-

Upon cooling to room temperature, hydrated this compound crystallizes from the solution.

-

3.1.2 Dehydration of this compound

The removal of water to yield the anhydrous salt requires a controlled process to avoid decomposition.

-

Procedure:

-

The crystallized hydrated this compound is placed under a vacuum over a strong desiccant, such as phosphorus pentoxide, for an extended period (e.g., one month) to significantly reduce the water content.

-

For the final removal of residual water, the salt is transferred to a vacuum furnace containing phosphorus pentoxide and maintained at a temperature of 80°C for several months until a constant melting point is achieved.

-

Determination of Physicochemical Properties

3.2.1 Solubility Determination

The solubility of this compound in water can be determined by preparing saturated solutions at various temperatures.

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature using a thermostatically controlled bath until equilibrium is reached.

-

A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

The concentration of this compound in the sample is determined by a suitable analytical method, such as gravimetric analysis after evaporation of the solvent or by titration. The chlorate content can be determined by reduction with a known excess of a reducing agent (e.g., iodide in acidic medium) followed by back-titration of the excess reducing agent.

-

3.2.2 Density Measurement

A standard method for determining the density of a solid inorganic salt like anhydrous this compound is gas pycnometry.

-

Procedure:

-

A known mass of the anhydrous this compound sample is placed in the sample chamber of a gas pycnometer.

-

The chamber is sealed and purged with an inert gas (typically helium) to remove any adsorbed moisture or air.

-

The volume of the solid is determined by measuring the pressure change when a known volume of the inert gas is introduced into the sample chamber.

-

The density is calculated by dividing the mass of the sample by the measured volume.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of anhydrous this compound.

References

In-Depth Technical Guide on the Crystal Structure and Lattice Parameters of Lithium Chlorate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and lattice parameters of lithium chlorate (LiClO₃). Despite extensive searches of scientific literature and crystallographic databases, detailed, experimentally determined crystallographic data—including the crystal system, space group, and lattice parameters—for anhydrous this compound remains elusive in readily accessible resources. This document summarizes the available information on this compound's physical properties and discusses the challenges in its structural characterization. To provide a relevant crystallographic context, the well-documented crystal structure of sodium chlorate (NaClO₃), a closely related alkali metal chlorate, is presented as an illustrative example. Furthermore, this guide outlines the standard experimental protocols for the determination of crystal structures of hygroscopic inorganic salts, which are applicable to this compound.

Introduction to this compound (LiClO₃)

This compound, with the chemical formula LiClO₃, is an inorganic salt composed of lithium cations (Li⁺) and chlorate anions (ClO₃⁻). It is known as a white crystalline solid that is a powerful oxidizing agent.[1] One of its notable properties is its exceptionally high solubility in water. The compound is also known to form several hydrates, including a monohydrate (LiClO₃·H₂O) and a trihydrate (LiClO₃·3H₂O). While different anhydrous forms (α and β) have been suggested, their definitive crystal structures are not well-documented in the available literature.

Crystal Structure and Lattice Parameters

Status of Crystallographic Data for this compound (LiClO₃)

A comprehensive search of crystallographic databases and scientific literature did not yield definitive, publicly available experimental data for the crystal structure and lattice parameters of anhydrous this compound. While X-ray diffraction studies have been mentioned in the context of its hydrated forms and phase transitions, the specific unit cell dimensions and space group for anhydrous LiClO₃ have not been reported in the searched sources. The hygroscopic nature of this compound presents significant challenges in preparing and maintaining the anhydrous single crystals necessary for precise structural determination.

Illustrative Example: Crystal Structure of Sodium Chlorate (NaClO₃)

To provide a framework for understanding the probable crystal structure of an alkali metal chlorate, the crystallographic data for sodium chlorate (NaClO₃) is presented below. Sodium chlorate has a well-characterized cubic crystal structure. It is important to note that this information is for a related compound and should not be assumed to be identical to that of this compound.

Table 1: Crystal Structure and Lattice Parameters of Sodium Chlorate (NaClO₃) (Illustrative)

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | P2₁3 |

| Lattice Constant (a) | 6.57 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Unit Cell Volume | 283.5 ų |

| Formula Units (Z) | 4 |

Note: This data is for sodium chlorate (NaClO₃) and is provided for illustrative purposes due to the lack of available data for this compound (LiClO₃).

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure and lattice parameters of a hygroscopic compound like this compound typically involves Single-Crystal X-ray Diffraction or Powder X-ray Diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a precise method for determining the atomic arrangement within a crystal.[2]

Methodology:

-

Crystal Growth: High-quality single crystals of anhydrous this compound are grown. This can be achieved by slow evaporation of a saturated solution in a non-aqueous solvent or by slow cooling of a melt under anhydrous conditions. Due to its hygroscopic nature, all manipulations must be performed in a dry atmosphere (e.g., in a glovebox).

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head. To prevent atmospheric moisture absorption, the crystal is often coated in an inert oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used when single crystals of sufficient quality are not available. It provides information about the crystal system and lattice parameters.

Methodology:

-

Sample Preparation: A fine powder of anhydrous this compound is prepared. To prevent hydration, the sample is typically loaded into a capillary tube or a sealed, low-background sample holder inside a glovebox.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters through indexing algorithms. The crystal structure can be refined using methods such as Rietveld refinement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a crystalline solid.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Data and Phase Transitions of Lithium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of lithium chlorate (LiClO₃). The information is compiled from various scientific sources to support research, development, and applications where this inorganic salt is of interest.

Physicochemical and Thermodynamic Data

This compound is a white crystalline solid known for its high solubility in water and its potent oxidizing properties.[1][2] The following tables summarize the available quantitative data on its physicochemical and thermodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | LiClO₃ | [2][3] |

| Molar Mass | 90.39 g/mol | [2][4] |

| Appearance | White crystalline solid | [3] |

| Density | ~2.5 g/cm³ | [5] |

Table 2: Thermodynamic Data of this compound

| Property | Value | Source(s) |

| Melting Point | 127.6 - 129 °C (400.8 - 402.2 K) | [5] |

| Heat of Fusion (ΔHfus) | 15.2 kJ/mol | [5] |

| Heat of Solution (ΔHsoln) | -12.8 kJ/mol in water | [5] |

| Decomposition Temperature | Onset reported variously from 270 °C to above 400 °C | [5] |

| Standard Enthalpy of Formation (ΔfH⦵298) | Data not readily available in public sources | |

| Standard Molar Entropy (S⦵298) | Data not readily available in public sources | |

| Gibbs Free Energy of Formation (ΔfG⦵) | Data not readily available in public sources | |

| Heat Capacity (Cp) | Data not readily available in public sources |

Table 3: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| 0 | 241 | [5] |

| 25 | 459 | [5] |

| 60 | 777 | [5] |

| 100 | 2226 | [5] |

Phase Transitions

This compound is known to exist in different solid phases, including anhydrous forms and various hydrates. The transitions between these phases are temperature-dependent.

-

Anhydrous Phase Transition: An enantiotropic transition from the α-form to the β-form occurs at approximately 99.8 °C.

-

Hydrated Forms: this compound forms several hydrates, and their stability depends on the temperature. The primary hydrates reported are LiClO₃·3H₂O, LiClO₃·H₂O, and a quarter-hydrate, (LiClO₃)₄·H₂O.[6]

The study of these phase transitions is crucial for applications where the physical state of this compound is important, such as in the formulation of energetic materials or in electrochemical systems.

Key Chemical Pathways

The synthesis and decomposition of this compound are fundamental chemical processes that define its production and stability.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key analytical techniques. Below are detailed methodologies for these experiments.

4.1 Differential Scanning Calorimetry (DSC)

DSC is employed to measure heat flow associated with phase transitions, such as melting and solid-solid transitions, and to determine the heat of fusion.

-

Objective: To determine the melting point, transition temperatures, and enthalpy of fusion of this compound.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of anhydrous this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other inert crucible.

-

An empty, sealed crucible is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events are recorded as peaks in the DSC thermogram.

-

The onset temperature of the melting peak is taken as the melting point.

-

The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

-

4.2 Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound by measuring changes in its mass as a function of temperature.

-

Objective: To determine the decomposition temperature and analyze the stoichiometry of the decomposition reaction.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA's microbalance within the furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a significant mass loss step indicates the beginning of decomposition.

-

4.3 Solution Calorimetry

Solution calorimetry can be used to determine the enthalpy of solution, which can then be used in thermochemical cycles to derive the enthalpy of formation.

-

Objective: To measure the enthalpy of solution of this compound in a solvent (typically water).

-

Apparatus: A solution calorimeter (e.g., an isoperibol or isothermal titration calorimeter).

-

Procedure:

-

A precisely known volume of the solvent (e.g., deionized water) is placed in the calorimeter's reaction vessel and allowed to reach thermal equilibrium.

-

An accurately weighed sample of this compound is contained in a sealed ampoule submerged in the solvent.

-

The initial temperature of the solvent is recorded.

-

The ampoule is broken, allowing the this compound to dissolve.

-

The temperature change of the solution is carefully monitored until a new thermal equilibrium is reached.

-

The heat of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of dissolved salt.

-

References

solubility of lithium chlorate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium chlorate (LiClO₃) in water across a range of temperatures. This compound, an inorganic compound with high water solubility, is a powerful oxidizing agent.[1] Its solubility characteristics are critical for a variety of applications, including electrochemistry and chemical synthesis. This document presents quantitative solubility data, details on experimental protocols for its determination, and graphical representations of key concepts.

Quantitative Solubility Data

The solubility of this compound in water is significantly influenced by temperature. Below is a compilation of solubility data from various sources, presented in grams of this compound per 100 grams of water ( g/100 g H₂O) and grams of this compound per 100 grams of solution ( g/100 g solution). The presence of different solid phases (hydrates) at various temperatures is also noted.

| Temperature (°C) | Solubility (g LiClO₃ / 100 g H₂O) | Solubility (g LiClO₃ / 100 g Solution) | Solid Phase in Equilibrium |

| 0 | 241 | - | - |

| 1.5 | - | 71.1 | LiClO₃·3H₂O + LiClO₃·H₂O[2][3] |

| 10 | 283 | - | - |

| 20 | 372 | - | - |

| 22.1 | - | 81.7 | 4LiClO₃·H₂O[2][3] |

| 30 | 488 | - | - |

| 40 | 604 | - | - |

| 60 | 777 | - | - |

| 99 | - | 94.9 | α-LiClO₃ + β-LiClO₃[2][3] |

Note: Data presented as g/100 g H₂O is adapted from a solubility table and may represent smoothed values.[4] The data in g/100 g solution highlights the formation of different hydrates.[2][3] Discrepancies and the existence of metastable solutions have been noted in the literature.[5]

Experimental Protocols for Solubility Determination

The determination of salt solubility as a function of temperature is a fundamental experimental procedure in chemistry. A common and effective method involves the preparation of a saturated solution at a specific temperature and the subsequent determination of its composition.

General Isothermal Method:

A widely used technique for determining the solubility of a salt like this compound involves the following steps:

-

Sample Preparation: A supersaturated solution of this compound in deionized water is prepared in a sealed container. This is achieved by adding an excess amount of the salt to the water.

-

Equilibration: The container with the solution is placed in a constant-temperature bath and agitated for an extended period to ensure that equilibrium between the dissolved and undissolved salt is reached. The time required for equilibration can vary and may need to be determined empirically.

-

Sample Withdrawal and Analysis: Once equilibrium is established, the agitation is stopped to allow the undissolved solid to settle. A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated pipette to prevent crystallization.

-

Concentration Determination: The concentration of this compound in the withdrawn sample is determined. A common method is to evaporate the solvent and weigh the remaining dry salt.

-

Temperature Variation: The process is repeated at different temperatures to generate a solubility curve.

Thermal Analysis Method:

An alternative approach involves thermal analysis, where a solution of known composition is cooled until the first crystals appear, indicating the saturation temperature.[6]

-

Preparation of a Solution of Known Concentration: A precise mass of this compound is dissolved in a known mass of water.

-

Heating and Dissolution: The solution is heated until all the salt has dissolved.

-

Controlled Cooling and Observation: The solution is then slowly cooled while being stirred. The temperature at which the first crystals of solute appear is recorded as the saturation temperature for that specific concentration.

-

Iterative Measurements: By preparing a series of solutions with different concentrations, a range of saturation temperatures can be determined, thus constructing the solubility curve.

Visualizations

Temperature-Solubility Relationship

The following diagram illustrates the general relationship between temperature and the solubility of this compound in water, highlighting the significant increase in solubility with rising temperature.

Caption: Relationship between temperature and this compound solubility.

Experimental Workflow for Solubility Determination

This diagram outlines a typical experimental workflow for determining the solubility of a salt like this compound using the isothermal method.

Caption: Isothermal method for solubility determination workflow.

References

Solubility of Lithium Chlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium chlorate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this inorganic salt, which can be pertinent in various chemical processes, including synthesis, formulation, and electrochemical applications.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous systems. However, publicly available quantitative data is limited. The following table summarizes the known qualitative and quantitative solubility information for this compound in select organic solvents. For comparative purposes, data for the related and more extensively studied lithium perchlorate is also included where available, but it is crucial to note that these are distinct compounds with different solubility profiles.

| Solvent | Chemical Formula | This compound (LiClO₃) Solubility | Lithium Perchlorate (LiClO₄) Solubility ( g/100g of solvent)[1] | Temperature (°C) |

| Ethanol | C₂H₅OH | Very Soluble[2][3] | 151.76 | 25 |

| Acetone | C₃H₆O | Slightly Soluble[2][3] | 137 | 25 |

| Methanol | CH₃OH | Data not available | 182.25 | 25 |

| 1-Propanol | C₃H₇OH | Data not available | 105 | 25 |

| 1-Butanol | C₄H₉OH | Data not available | 79.31 | 25 |

| Isobutanol | C₄H₉OH | Data not available | 58.05 | 25 |

| Acetonitrile | C₂H₃N | Data not available | 16.3 ( g/100g of acetonitrile)[4] | Not specified |

| Diethyl Ether | (C₂H₅)₂O | Data not available | 113.72 | 25 |

| Ethyl Acetate | C₄H₈O₂ | Data not available | 95.12 | 25 |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent is a fundamental experimental procedure. The isothermal saturation method, coupled with gravimetric analysis, is a common and reliable technique.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Apparatus:

-

This compound (anhydrous)

-

Organic solvent of interest (high purity)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Syringe filters (solvent-compatible, with appropriate pore size, e.g., 0.2 µm)

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealable glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, and it is advisable to determine this experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[5]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or further dissolution. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution can then be determined using a suitable analytical method, such as gravimetric analysis.

Gravimetric Analysis

This method determines the mass of the solute in a known mass of the saturated solution.

Procedure:

-

Weighing the Saturated Solution: Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass vial or evaporating dish). Transfer the filtered saturated solution obtained from the isothermal saturation method into this container and weigh it again to determine the exact mass of the solution.

-

Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.

-

Drying to a Constant Mass: After the solvent has evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by cooling the container in a desiccator and weighing it, then repeating the drying and weighing process until two consecutive weighings are within an acceptable tolerance.

-

Calculation of Solubility: The solubility can be calculated as grams of solute per 100 grams of solvent using the following formulas:

-

Mass of solute = (Mass of container + dry residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dry residue)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Theoretical vs. Experimental Density of Lithium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the comparison of theoretical and experimental densities of lithium chlorate (LiClO₃), a compound of interest in various research and development fields. A comprehensive understanding of a material's density is crucial for process development, quality control, and formulation in many scientific disciplines, including drug development where it can influence formulation properties.

Understanding Density: Theoretical vs. Experimental

The theoretical density , also known as the crystallographic density, is the maximum possible density of a substance, calculated from its crystallographic data. This calculation assumes a perfect crystal lattice with no defects. In contrast, the experimental density is the density of a material as measured in a laboratory setting. This value can be influenced by factors such as crystal defects, impurities, and porosity. The comparison between these two values provides insights into the structural integrity and purity of the material.

Experimental Density of this compound

The experimental density of anhydrous this compound has been reported to be approximately 2.5 g/cm³.[1] This value is determined through various experimental techniques that measure the mass and volume of a sample.

Data Presentation: Experimental Density

| Parameter | Value | Reference |

| Experimental Density | ~ 2.5 g/cm³ | [1] |

Experimental Protocols for Density Measurement

Several established methods are employed to determine the experimental density of solid compounds like this compound. The choice of method often depends on the physical form of the sample (e.g., powder, single crystal) and the required accuracy.

Gas Pycnometry

Gas pycnometry is a widely used and highly accurate method for determining the skeletal density of a solid. It works by measuring the volume of a solid object of known mass by detecting the pressure change when a known volume of gas (typically helium) is introduced into a chamber containing the sample.

Methodology:

-

Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in the sample chamber of the gas pycnometer.

-

Purging: The sample chamber is repeatedly purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the sample surface.

-

Analysis: The analysis gas is introduced into a reference chamber of known volume at a specific pressure.

-

Expansion: A valve is opened, allowing the gas to expand into the sample chamber.

-

Pressure Measurement: The final equilibrium pressure is measured.

-

Volume Calculation: Using the principles of Boyle's Law, the volume of the sample is calculated based on the initial and final pressures and the known volumes of the reference and sample chambers.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Archimedes' Principle (Buoyancy Method)

This classical method determines the volume of a solid by measuring the buoyant force acting on it when submerged in a liquid of known density.

Methodology:

-

Weighing in Air: The mass of the this compound sample is accurately measured in air.

-

Liquid Selection: An inert liquid of known density, in which this compound is insoluble, is chosen.

-

Weighing in Liquid: The sample is submerged in the chosen liquid, and its apparent mass is measured.

-

Volume Calculation: The difference between the mass in air and the apparent mass in the liquid gives the mass of the displaced liquid. The volume of the displaced liquid, which is equal to the volume of the sample, is calculated by dividing the mass of the displaced liquid by its density.

-

Density Calculation: The density of the this compound is then calculated by dividing its mass in air by the calculated volume.

Theoretical Density of this compound

The theoretical density of a crystalline solid is calculated using the following formula:

ρ = (Z * M) / (V * Nₐ)

where:

-

ρ = Theoretical density

-

Z = Number of formula units per unit cell

-

M = Molar mass of the compound

-

V = Volume of the unit cell

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

The molar mass of this compound (LiClO₃) is approximately 90.39 g/mol .[2][3]

Inability to Calculate Theoretical Density

A thorough search of available scientific literature and crystallographic databases did not yield the necessary crystallographic data for anhydrous this compound (LiClO₃). Specifically, the crystal system, space group, and unit cell parameters (lattice constants a, b, c, and angles α, β, γ) are not publicly available. This information is a prerequisite for calculating the unit cell volume (V) and determining the number of formula units per unit cell (Z).

It is important to distinguish this compound (LiClO₃) from the more commonly studied lithium perchlorate (LiClO₄), for which crystallographic data is available.[4][5][6][7][8] However, this data cannot be used to calculate the theoretical density of this compound due to the difference in chemical formula and crystal structure.

Therefore, a direct comparison between the theoretical and experimental density of this compound is not possible at this time due to the lack of crystallographic information.

Workflow and Logical Relationships

The following diagram illustrates the workflow for comparing the theoretical and experimental densities of a solid compound and highlights the current limitation for this compound.

Conclusion

While the experimental density of anhydrous this compound is reported to be approximately 2.5 g/cm³, a definitive comparison with its theoretical density is currently hindered by the absence of its crystallographic data in the public domain. The detailed experimental protocols for density determination, such as gas pycnometry and the Archimedes' method, provide robust means for accurately measuring the experimental density. Future crystallographic studies on anhydrous this compound are necessary to enable the calculation of its theoretical density, which would allow for a more comprehensive understanding of its material properties. For professionals in drug development and other scientific fields, the experimentally determined density remains the key practical value for formulation and quality control purposes.

References

- 1. webqc.org [webqc.org]

- 2. webqc.org [webqc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Lithium perchlorate | ClLiO4 | CID 23665649 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early 20th-Century Research on Lithium Chlorate Hydrates

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delves into the foundational early 20th-century research that first systematically investigated the nature and properties of lithium chlorate hydrates. It focuses on the pivotal work of researchers who established the phase diagram of the this compound-water system, identified various hydrate forms, and the ensuing scientific debate that clarified their precise compositions.

Introduction: The Early Exploration of a Complex System

The study of this compound and its hydrates in the early 20th century was marked by a period of conflicting claims, which were later resolved through more systematic investigation. The primary research in this era was conducted by C. A. Kraus and W. M. Burgess (1927) and L. Berg (1929).[1][2] Their experimental data showed significant agreement, yet their interpretations of the existing solid phases differed, particularly concerning the number and composition of the hydrates.[1] This guide synthesizes their findings and the subsequent work that clarified these initial ambiguities, providing a clear overview of the early understanding of this inorganic system.

Identified Hydrates and Phase Transitions

The early investigations successfully identified several stable and metastable forms of this compound hydrates. The existence of a trihydrate and a monohydrate was generally agreed upon, but significant debate surrounded another phase. Kraus and Burgess proposed an anhydrous γ-LiClO₃ form, while Berg suggested a hydrate with one-third mole of water (LiClO₃·⅓H₂O).[2] Later, more definitive work by Campbell and Griffiths (1956), which re-examined the earlier data using more advanced techniques, concluded this disputed phase was, in fact, a quarter-hydrate, (LiClO₃)₄·H₂O or LiClO₃·¼H₂O.[2]

Summary of Key Findings

The table below summarizes the different solid phases in the this compound-water system as interpreted by the key researchers.

| Solid Phase | Kraus & Burgess (1927) Interpretation | Berg (1929) Interpretation | Campbell & Griffiths (1956) Clarification | Stability Range (Campbell & Griffiths) |

| Trihydrate | LiClO₃·3H₂O | LiClO₃·3H₂O | LiClO₃·3H₂O | Melts congruently at 8.4°C[1][3] |

| Monohydrate | LiClO₃·H₂O | LiClO₃·H₂O | LiClO₃·H₂O | Stable from -0.1°C to 20.5°C[1][3] |

| Disputed Phase | γ-LiClO₃ (anhydrous) | (LiClO₃)₃·H₂O | (LiClO₃)₄·H₂O | Stable from 20.5°C to 42.0°C[1][3] |

| Anhydrous Forms | α, β, and γ forms | α and β forms | α and β forms | α ↔ β transition at 99.8°C[1][3] |

Quantitative Data: Transition Temperatures

The following table presents the key transition temperatures within the LiClO₃-H₂O binary system as determined by these early studies.

| Transition Event | Temperature (°C) | Description |

| Congruent Melting Point | 8.4°C | LiClO₃·3H₂O melts[1][3] |

| Eutectic Point | -0.1°C | Equilibrium between ice, LiClO₃·H₂O, and solution[1] |

| Peritectic Transition | 20.5°C | Transition from LiClO₃·H₂O to (LiClO₃)₄·H₂O[3] |

| Peritectic Transition | 42.0°C | Transition from (LiClO₃)₄·H₂O to β-LiClO₃[3] |

| Anhydrous Transition | 99.8°C | Enantiotropic transition between α-LiClO₃ and β-LiClO₃[1][3] |

| Metastable Eutectic | -10.5°C | Involving the trihydrate[1] |

| Metastable Eutectic | -25°C | Involving the trihydrate[1] |

| Stable Eutectic | -43.3°C | Involving the trihydrate[1] |

Experimental Protocols

The methodologies employed by these early 20th-century researchers laid the groundwork for understanding the this compound-water system.

Synthesis of Anhydrous this compound

The preparation of this compound was fundamentally based on the method developed by Potilitzin.[1]

-

Reaction: A 1 molar solution of barium chlorate (Ba(ClO₃)₂) was heated to approximately 85°C. A 1 molar solution of lithium sulfate (Li₂SO₄) was then slowly added via a dropping funnel until stoichiometric equivalence was reached.

-

Reaction: Li₂SO₄ + Ba(ClO₃)₂ → 2LiClO₃ + BaSO₄(s)

-

-

Filtration: The precipitated barium sulfate (BaSO₄) was removed through repeated filtration.

-

Purification: The resulting this compound solution was titrated with dilute solutions of the reactants to ensure the equivalence of lithium and chlorate ions.

-

Concentration: The solution was carefully evaporated, keeping the temperature below 85°C to prevent decomposition, until a concentration of about 80% this compound was achieved.

-

Dehydration: The concentrated solution was transferred to a Claissen flask and subjected to reduced pressure (<5 mm Hg). The final traces of water were removed by placing the salt in a vacuum furnace at 80°C over phosphorus pentoxide for several months.[1]

Phase Diagram and Solubility Determination

The equilibrium diagram and solubility curves were established through several techniques.

-

Solubility Isotherms: Researchers determined solubility at various fixed temperatures. The composition of the solid phase in equilibrium with the saturated solution was crucial for identifying the different hydrates.[1]

-

Schreinemakers' "Wet Residues" Method: This technique was instrumental in unambiguously determining the composition of the hydrates. It involves analyzing the composition of the saturated solution and the "wet solid" phase in equilibrium with it. When plotted on a ternary phase diagram, tie-lines connecting these two points converge at the composition of the true solid phase. This method was used by Campbell and Griffiths to prove the existence of the quarter-hydrate, (LiClO₃)₄·H₂O, resolving the earlier conflict.[2]

-

Thermal Analysis: Stable and metastable eutectic points were determined by analyzing the cooling curves of solutions of different compositions in the usual way.[1]

Chlorate Analysis

The concentration of chlorate in solutions was determined by a standard iodometric titration method.[1]

-

An aliquot of the chlorate-containing solution is placed in an iodine flask.

-

Concentrated orthophosphoric acid is added, followed by sodium carbonate to displace air.

-

An excess of iodate-free potassium iodide solution is added. The flask is stoppered and allowed to stand for 60-70 minutes in the dark.

-

Reaction: ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O

-

-

The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Visualizations of Workflows and Logic

The following diagrams illustrate the experimental and logical processes central to the research on this compound hydrates.

References

CAS number 13453-71-9 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Lithium Chlorate (CAS Number: 13453-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LiClO₃), identified by CAS number 13453-71-9, is an inorganic compound with significant applications in various fields, including as an oxidizing agent and in the formulation of pyrotechnics.[1] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective utilization in research and development, and for predicting its behavior in different experimental settings. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | ClLiO₃ | [2] |

| Molecular Weight | 90.39 g/mol | [2][3] |

| Appearance | Colorless hygroscopic rhombohedral needles | [4] |

| Melting Point | 127.6 to 129 °C (decomposes at 270 °C) | [3][4] |

| Density | 1.119 g/cm³ | [4] |

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 0 | 241 | [3] |

| 25 | 459 | [3] |

| 60 | 777 | [3] |

| 100 | 2226 | [3] |

Computed Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 89.9696000 Da | [2] |

| Topological Polar Surface Area | 57.2 Ų | [2] |

| Heavy Atom Count | 4 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for inorganic salts.

Determination of Melting Point (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[5][6]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.[7]

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.[7]

Determination of Solubility in Water (Isothermal Method)

This protocol describes the determination of this compound's solubility in water at a constant temperature.

Apparatus:

-

Constant temperature water bath

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Pipettes

-

Oven

Procedure:

-

Equilibrium Mixture Preparation: An excess amount of this compound is added to a known volume of deionized water in a stoppered conical flask.

-

Equilibration: The flask is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1]

-

Sample Withdrawal: After stirring is stopped, the solution is allowed to stand undisturbed in the water bath for several hours to allow the undissolved solid to settle. A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled pipette to the bath temperature to avoid precipitation.[1]

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The water is then evaporated by heating in an oven at a temperature below the decomposition temperature of this compound (e.g., 100-110°C) until a constant weight is achieved.[1]

-

Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty evaporating dish from the final constant weight. The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

Determination of Density (Pycnometer Method)

The density of a substance can be accurately determined using a pycnometer or density bottle.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Deionized water

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m₁).

-

Mass of Pycnometer with Sample: A quantity of this compound is added to the pycnometer, and it is weighed again (m₂).

-

Mass of Pycnometer with Sample and Water: The pycnometer is filled with deionized water, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water that emerges from the capillary is wiped off. The pycnometer is then weighed (m₃).

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water only. It is then weighed (m₄).

-

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_water where ρ_water is the density of water at the experimental temperature.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. This compound | ClLiO3 | CID 23682463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cas 13453-71-9,this compound | lookchem [lookchem.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide on the Molecular Geometry of the Chlorate Anion in Lithium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed analysis of the molecular geometry of the chlorate anion (ClO₃⁻), with a specific focus on its context within lithium chlorate (LiClO₃). The geometry of the chlorate anion is a critical determinant of the physicochemical properties of this compound, influencing its reactivity, stability, and interactions in various chemical and biological systems. This document synthesizes theoretical principles with available experimental data to offer a comprehensive understanding for research, scientific, and drug development applications.

Theoretical Framework: VSEPR Theory and Hybridization

The molecular geometry of the chlorate anion can be effectively predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central chlorine atom in the chlorate ion is bonded to three oxygen atoms and possesses one lone pair of electrons.

According to VSEPR theory, the four electron domains (three bonding pairs and one lone pair) around the central chlorine atom arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[1] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The lone pair of electrons exerts a greater repulsive force than the bonding pairs, compressing the O-Cl-O bond angles to be slightly less than the ideal tetrahedral angle of 109.5°.[1]

The hybridization of the central chlorine atom in the chlorate anion is sp³, which is consistent with the tetrahedral arrangement of its electron pairs.[1]

Quantitative Geometrical Parameters

| Parameter | Typical Value | Reference |

| Cl-O Bond Length | ~149 pm | [3] |

| O-Cl-O Bond Angle | ~107° | [3] |

Note: These values are representative of the chlorate anion in general and may vary slightly in the specific crystalline environment of this compound due to the influence of the lithium cation and crystal packing forces.

Molecular Visualization

The trigonal pyramidal geometry of the chlorate anion is illustrated in the following diagram:

Caption: Molecular geometry of the chlorate (ClO₃⁻) anion.

Experimental Protocols for Structural Determination

The determination of the precise molecular geometry of the chlorate anion in solid this compound would be accomplished primarily through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for elucidating the atomic arrangement in a crystalline solid. The general protocol involves the following steps:

-

Crystal Growth: High-quality single crystals of anhydrous this compound are grown. This can be a challenging step, as this compound is known to form several hydrates. The synthesis of the anhydrous form typically involves the reaction of lithium hydroxide with chlorine gas or the double decomposition of lithium sulfate and barium chlorate, followed by careful dehydration.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffraction spots. This information is then refined to obtain precise bond lengths, bond angles, and other crystallographic parameters.

Neutron Diffraction

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating light atoms like lithium and oxygen. The experimental setup is similar to SC-XRD, but a beam of neutrons is used instead of X-rays. This method can provide more precise information on the coordination environment of the lithium cation and its interaction with the chlorate anion.

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy can provide information about the vibrational modes of the chlorate anion. While these techniques do not directly yield bond lengths and angles, they can be used to infer the symmetry of the anion in the crystal lattice. Distortions from the ideal trigonal pyramidal geometry due to crystal packing effects would result in changes in the number and position of the observed vibrational bands.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural analysis of the chlorate anion in this compound.

Caption: Workflow for determining the molecular geometry of the chlorate anion in this compound.

Conclusion

The molecular geometry of the chlorate anion is fundamentally trigonal pyramidal, a consequence of the sp³ hybridization of the central chlorine atom and the presence of a lone pair of electrons. While general geometric parameters for the chlorate anion are known, a detailed experimental determination of these parameters specifically within the crystal structure of anhydrous this compound is not prominently available in the scientific literature. The methodologies outlined in this guide, particularly single-crystal X-ray and neutron diffraction, represent the gold standard for obtaining such precise structural data, which is invaluable for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation into the crystal structure of anhydrous this compound is warranted to fill this data gap.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Lithium Chlorate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of high-purity lithium chlorate (LiClO₃), a powerful oxidizing agent with applications in various research and development fields. The following sections outline two primary synthesis methods, purification techniques, and essential safety precautions.

Introduction

This compound is a highly soluble inorganic salt that serves as a potent oxidizer. Its properties make it a subject of interest in materials science for oxygen-generating systems and in electrochemistry. The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in experimental applications. This document details two established laboratory-scale synthesis routes: a double decomposition reaction and the direct chlorination of lithium hydroxide.

Data Presentation

The quantitative data for the two synthesis methods are summarized in the table below for easy comparison. Please note that yields are highly dependent on the specific experimental conditions and the efficiency of the purification process.

| Parameter | Method 1: Double Decomposition | Method 2: Chlorination of Lithium Hydroxide |

| Reactants | Barium chlorate (Ba(ClO₃)₂), Lithium sulfate (Li₂SO₄) | Lithium hydroxide (LiOH), Chlorine gas (Cl₂) |

| Stoichiometry | 1:1 molar ratio | 6:3 (2:1) molar ratio |

| Reaction Temperature | ~85 °C | 80-100 °C |

| Purity of Final Product | High, dependent on purification | High, dependent on purification |

| Typical Yield | Variable, dependent on crystallization efficiency | Variable, dependent on gas absorption and reaction control |

Experimental Protocols

Method 1: Synthesis via Double Decomposition Reaction

This method relies on the precipitation of insoluble barium sulfate to drive the reaction between barium chlorate and lithium sulfate to completion.[1]

Materials:

-

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)

-

Lithium sulfate monohydrate (Li₂SO₄·H₂O)

-

Deionized water

-

Heating mantle or hot plate with magnetic stirring

-

Reaction flask

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

Procedure:

-

Reactant Preparation: Prepare equimolar solutions of barium chlorate and lithium sulfate. For example, dissolve one mole of barium chlorate monohydrate in an appropriate amount of hot deionized water and, in a separate container, dissolve one mole of lithium sulfate monohydrate in hot deionized water.

-

Reaction: Heat the barium chlorate solution to approximately 85°C in a reaction flask with continuous stirring.[1]

-

Slowly add the hot lithium sulfate solution to the barium chlorate solution. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Continue stirring the mixture at 85°C for a specified period to ensure the reaction goes to completion.

-

Filtration: Allow the mixture to cool slightly, and then separate the barium sulfate precipitate by vacuum filtration using a Buchner funnel. The filtrate contains the aqueous this compound.

-

Purification: The resulting this compound solution can be further purified by recrystallization (see Purification Protocol).

-

Isolation: Concentrate the purified solution by gentle heating under reduced pressure to induce crystallization.[1] The crystals of this compound can then be collected by filtration and dried in a desiccator.

Method 2: Synthesis via Chlorination of Lithium Hydroxide

This method involves bubbling chlorine gas through a hot, concentrated solution of lithium hydroxide.[1][2]

Materials:

-

Lithium hydroxide (LiOH)

-

Chlorine gas (Cl₂)

-

Deionized water

-

Gas dispersion tube

-

Reaction flask with a gas inlet and outlet

-

Heating mantle or hot plate with magnetic stirring

-

Apparatus for neutralization of excess chlorine gas (e.g., a sodium hydroxide trap)

Procedure:

-

Solution Preparation: Prepare a concentrated solution of lithium hydroxide by dissolving it in deionized water in the reaction flask.

-

Reaction Setup: Heat the lithium hydroxide solution to 80-100°C with vigorous stirring.[1]

-

Chlorination: Bubble chlorine gas through the hot solution using a gas dispersion tube. The reaction is as follows: 3Cl₂(g) + 6LiOH(aq) → 5LiCl(aq) + LiClO₃(aq) + 3H₂O(l).[2]

-

Reaction Monitoring: Carefully control the flow rate of the chlorine gas and monitor the reaction temperature. The reaction is complete when the desired concentration of this compound is achieved, which can be monitored by analytical methods.

-

Purification: The resulting solution will contain both lithium chloride and this compound. The separation can be achieved by fractional crystallization, taking advantage of the different solubilities of the two salts.

-

Isolation: After purification, the this compound is isolated by crystallization and drying.

Purification Protocol: Recrystallization

High-purity this compound can be obtained by recrystallization from water.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly cool the saturated solution to induce crystallization. The cooling rate can influence crystal size and purity.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove residual water.

Characterization of High-Purity this compound

The purity of the synthesized this compound should be assessed using appropriate analytical techniques:

-

Titration: To determine the chlorate content.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify trace metal impurities.[1]

-

X-ray Diffraction (XRD): To confirm the crystalline phase of the product.

Safety and Handling

This compound is a strong oxidizer and should be handled with care.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, and strong reducing agents.

-

Handling: Avoid creating dust. Handle in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with organic materials, reactive metal powders, and sulfur, as this may lead to explosive mixtures.[2]

Diagrams

Caption: Workflow for Synthesis Method 1: Double Decomposition.

Caption: Workflow for Synthesis Method 2: Chlorination of Lithium Hydroxide.

References

Application Notes and Protocols for the Double Decomposition Synthesis of Lithium Chlorate from Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium chlorate (LiClO₃) is a highly soluble inorganic salt with applications as an oxidizing agent and in the development of high-energy-density batteries. This document provides detailed protocols for the laboratory-scale synthesis of this compound via a double decomposition reaction between barium chlorate (Ba(ClO₃)₂) and lithium sulfate (Li₂SO₄). The principle of this synthesis relies on the significant difference in solubility between the reactants and products. The reaction proceeds as follows:

Ba(ClO₃)₂(aq) + Li₂SO₄(aq) → 2LiClO₃(aq) + BaSO₄(s)

The formation of highly insoluble barium sulfate (BaSO₄) drives the reaction to completion, allowing for the separation of the soluble this compound.[1] Subsequent purification steps are crucial to remove unreacted starting materials and byproducts to obtain high-purity this compound.

Data Presentation

Effective synthesis and purification are contingent on the differential solubility of the involved salts in water. The following table summarizes the solubility data at various temperatures.

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) |

| Reactants | |||

| Barium Chlorate | Ba(ClO₃)₂ | 304.23 | 29.5 at 20°C |

| Lithium Sulfate | Li₂SO₄ | 109.94 | 34.2 at 20°C |

| Products | |||

| This compound | LiClO₃ | 90.39 | 459 at 25°C[2] |

| Barium Sulfate | BaSO₄ | 233.38 | 0.0002448 at 20°C[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the double decomposition reaction to produce this compound.

Materials:

-

Barium Chlorate (Ba(ClO₃)₂)

-

Lithium Sulfate (Li₂SO₄)

-

Deionized Water

-

1 M Barium Chloride (BaCl₂) solution (for testing)

-

1 M Lithium Sulfate (Li₂SO₄) solution (for testing)

-

Beakers (1000 mL, 500 mL)

-

Graduated cylinders

-

Heating magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Drying oven

Procedure:

-

Reactant Preparation:

-

Prepare a 1 M solution of barium chlorate by dissolving 304.23 g of Ba(ClO₃)₂ in deionized water to a final volume of 1000 mL.

-

Prepare a 1 M solution of lithium sulfate by dissolving 109.94 g of Li₂SO₄ in deionized water to a final volume of 1000 mL.

-

-

Reaction:

-

Heat the 1 M barium chlorate solution to approximately 85°C in a 1000 mL beaker on a heating magnetic stirrer.[2]

-

Slowly add the 1 M lithium sulfate solution to the heated barium chlorate solution using a dropping funnel while stirring continuously.[2]

-

A white precipitate of barium sulfate will form immediately.

-

-

Ensuring Complete Precipitation:

-

After the addition is complete, continue stirring the mixture at 85°C for 30 minutes to ensure the reaction goes to completion.

-

To check for completeness, take a small, filtered sample of the supernatant and add a drop of 1 M lithium sulfate solution. If no further precipitate forms, the reaction is complete. If a precipitate forms, add a small amount of additional lithium sulfate solution to the main reaction mixture.

-

Conversely, test another small, filtered sample with a drop of 1 M barium chloride solution to ensure no excess sulfate ions are present.

-

-

Isolation of this compound Solution:

-

Allow the mixture to cool to room temperature. The barium sulfate precipitate will settle at the bottom.

-

Separate the barium sulfate precipitate from the this compound solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with a small amount of cold deionized water to recover any entrained this compound solution, combining the washings with the main filtrate.

-

-

Concentration and Initial Crystallization:

-

Transfer the filtrate (this compound solution) to a clean beaker.

-

Concentrate the solution by evaporation on a heating mantle or water bath. Crucially, the temperature of the solution should be kept below 85°C, and ideally below 50°C during the final stages of concentration, to prevent the decomposition of this compound. [2]

-

Continue evaporation until the solution is significantly concentrated. Upon cooling to room temperature, this compound crystals should begin to form.

-

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of the synthesized this compound.

Materials:

-

Crude this compound crystals

-

Deionized water

-

Beaker

-

Heating magnetic stirrer

-

Stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Recrystallization:

-

Isolation and Drying:

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities in the mother liquor.

-

Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.

-

Quality Control and Analysis

The purity of the final this compound product should be assessed to ensure it meets the requirements for its intended application.

1. Qualitative Test for Barium Ions:

-

Dissolve a small sample of the purified this compound in deionized water.

-

Add a few drops of a 1 M lithium sulfate solution.

-

The absence of a white precipitate indicates the effective removal of barium ions.

2. Assay of Chlorate Content (Iodometric Titration):

A precise method for determining the chlorate concentration involves iodometric titration.[2]

-

Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water.

-

To an aliquot of this solution, add an excess of potassium iodide (KI) solution and acidify with phosphoric acid.

-

The chlorate will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

3. Analysis of Trace Metal Impurities:

For applications requiring high purity, such as in drug development or advanced battery research, trace metal analysis is recommended.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques can be used to quantify a wide range of elemental impurities, including any residual barium, at very low concentrations.[7][8]

Safety Precautions

-

Barium Compounds: Barium chlorate is toxic if ingested or inhaled. Handle with care in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Oxidizing Agent: this compound is a strong oxidizing agent. Avoid contact with organic materials, combustible substances, and reducing agents to prevent the risk of fire or explosion.[9]

-

Handling: Do not grind or subject the dry chlorate salts to friction or shock.

-

Disposal: Dispose of all chemical waste, especially barium-containing waste, according to institutional and local hazardous waste regulations.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Principle of the double decomposition synthesis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chlorates.exrockets.com [chlorates.exrockets.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. webqc.org [webqc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. Analysis of Trace Impurities in Lithium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

Synthesis of Lithium Chlorate from Lithium Hydroxide and Chlorine Gas: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of lithium chlorate (LiClO₃) from the reaction of lithium hydroxide (LiOH) and chlorine gas (Cl₂). The synthesis is based on the disproportionation of chlorine in a hot, concentrated aqueous solution of lithium hydroxide. This method yields this compound alongside a significant amount of lithium chloride (LiCl) as a byproduct. The subsequent purification of this compound is achieved through fractional crystallization, leveraging the differential solubility of the two salts at reduced temperatures. This protocol is intended for laboratory-scale synthesis and provides the necessary details for reaction setup, execution, and product isolation and purification.

Introduction

This compound is an inorganic salt with applications in various fields, including as an oxidizer in pyrotechnic compositions and potentially in high-energy density batteries. The synthesis from lithium hydroxide and chlorine gas is a direct and established method. The underlying chemical transformation is a redox reaction where chlorine gas is simultaneously oxidized and reduced (disproportionation) in an alkaline medium. The overall balanced chemical equation for this reaction is:

3 Cl₂ + 6 LiOH → 5 LiCl + LiClO₃ + 3 H₂O [1]

This reaction is typically carried out in a hot, concentrated solution of lithium hydroxide to favor the formation of the chlorate ion (ClO₃⁻) over the hypochlorite ion (ClO⁻), which is the predominant product at lower temperatures. A critical aspect of this synthesis is the separation of the desired this compound from the more abundant lithium chloride byproduct. This protocol details a fractional crystallization method to achieve this separation, based on the significantly higher solubility of this compound in water compared to lithium chloride, especially at lower temperatures.

Chemical and Physical Data

A summary of the key properties of the reactants and products is provided in the table below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Lithium Hydroxide | LiOH | 23.95 | White crystalline solid | 462 | 924 | 12.7 g/100 mL (20 °C) |

| Chlorine | Cl₂ | 70.90 | Greenish-yellow gas | -101.5 | -34.04 | 0.7 g/100 mL (20 °C) |

| This compound | LiClO₃ | 90.39 | White crystalline solid | 127.6 | Decomposes | 241 g/100 mL (0 °C), 459 g/100 mL (25 °C)[1] |

| Lithium Chloride | LiCl | 42.39 | White crystalline solid | 610 | 1382 | 63.7 g/100 mL (0 °C), 83.2 g/100 mL (20 °C) |

Experimental Protocols

Synthesis of this compound

This protocol describes the reaction of chlorine gas with a hot, concentrated solution of lithium hydroxide.

Materials and Equipment:

-

Three-necked round-bottom flask